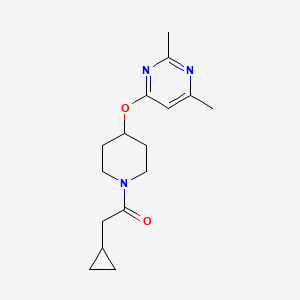
Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinoline backbone, which is a type of heterocyclic compound. The molecule also has an ethyl ester group, a methoxy group, and an amino group attached to the benzyl position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in nucleophilic addition reactions, while the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Conjugate Addition Techniques : A study demonstrated the use of conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters. This process, showing high levels of diastereoselectivity, is crucial for generating β-amino esters, which are pivotal intermediates in synthesizing various biologically active compounds, including the tetrahydroquinoline alkaloid (R)-(-)-angustureine (Bentley et al., 2011).
Dipolar Organic Compounds : Research into the synthesis of dipolar compounds substituted by cationic quinolinium and anionic benzoates has led to the formation of mesomeric betaines. Such compounds are of interest due to their unique electronic structures and potential applications in electronic materials (Schmidt et al., 2016).
Potential Biological Activities
Antimicrobial Agents : Several studies have focused on the synthesis and characterization of new quinazolines and quinoline derivatives as potential antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities against various microorganisms, indicating their significance in developing new therapeutic agents (Desai et al., 2007).
Antimalarial Research : The synthesis of 4-substituted 8-amino-6-methoxyquinolines has been explored for potential antimalarial applications. Among these, 4-ethylprimaquine exhibited promising activity against Plasmodium cynomolgi in Rhesus monkeys, highlighting the ongoing search for effective antimalarial agents (Carroll et al., 1979).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 3-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of triethylamine and dichloromethane to form Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Esterification of the carboxylic acid group with ethyl chloroformate in the presence of triethylamine and dichloromethane to form Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1251609-86-5 |
製品名 |
Ethyl 4-((3-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
分子式 |
C21H22N2O4 |
分子量 |
366.417 |
IUPAC名 |
ethyl 4-[(3-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-6-9-15(11-14)26-3)16-10-5-7-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChIキー |
DTVAEGABVKICIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC(=CC=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



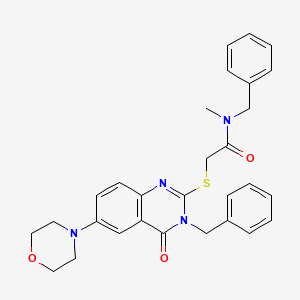

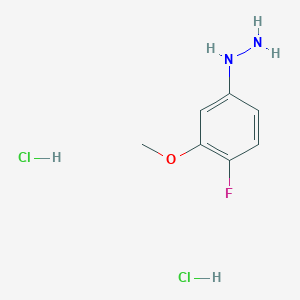
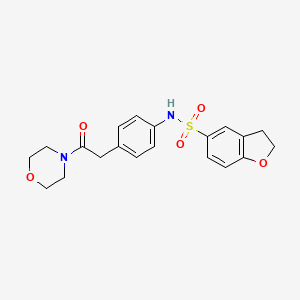
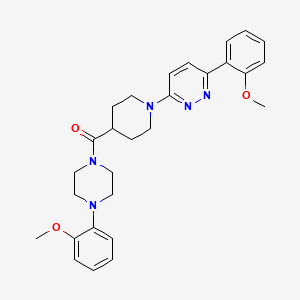
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)
![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)
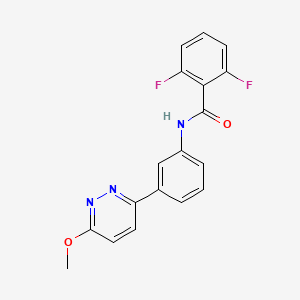

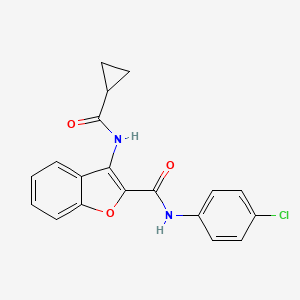

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)
